5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in organic synthesis, leading to the formation of carbon-carbon bonds . This reaction can influence a variety of biochemical pathways, particularly those involving the synthesis of complex organic molecules.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially facilitate the formation of carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Bromine Atom: Bromination of the furan ring can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the furan ring or the thiophene ring is oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of furan-2,5-dione or thiophene-2,5-dione derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted furan or thiophene derivatives
Scientific Research Applications
5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.
5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
The combination of these heterocyclic rings enhances its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2S/c1-6-7(2)18-12(8(6)5-14)15-11(16)9-3-4-10(13)17-9/h3-4H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBGCSHTUZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(O2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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